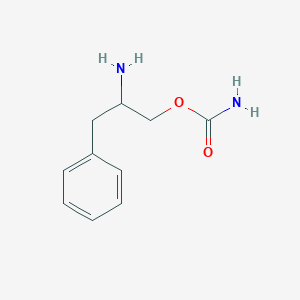

2-Amino-3-phenylpropyl carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylpropyl carbamate typically involves the carbamoylation of primary, secondary, and aromatic amines. One common method includes the reaction of 2-amino-3-phenylpropylamine with dimethyl carbonate under specific conditions . The reaction is carried out at a pressure of 9.0 MPa with a molar ratio of dimethyl carbonate to the amine of 2:1, and a reactant mixture flow rate of 24 ml/h .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The compound is often converted to its hydrochloride salt form, solriamfetol, for enhanced stability and efficacy . The purification process includes crystallization in the presence of aqueous hydrochloric acid to produce high-purity crystals .

化学反応の分析

Salt Formation Reactions

2-Amino-3-phenylpropyl carbamate reacts with organic and inorganic acids to form salts, a critical step in pharmaceutical purification:

Table 1: Salt Formation Conditions and Outcomes

*BA: Benzoic acid residual.

-

Key Observations :

Degradation and Impurity Formation

Under specific conditions, the compound undergoes degradation or forms side products:

Table 2: Degradation Pathways

-

Critical Notes :

Hydrogenation Reactions

Catalytic hydrogenation is employed to remove protective groups in synthesis intermediates:

Table 3: Hydrogenation Parameters

| Substrate | Catalyst | Solvent | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| N-Benzyloxycarbonyl derivative | Pd/C (10%) | Methanol | 40 psi | 45°C | 102% |

-

Process : Hydrogenation removes the benzyloxycarbonyl (Cbz) group, yielding the free amine hydrochloride salt .

Acid-Base Reactions in Solvent Systems

The compound’s solubility and stability vary with solvent polarity and pH:

Table 4: Solvent and pH Effects

| Solvent | pH | Observation | Source |

|---|---|---|---|

| Dichloromethane (DCM) | 1–2 | Forms stable hydrochloride salt | |

| Isopropanol | Neutral | Facilitates crystallization of benzoate salt | |

| THF/Water | 10–12 | Induces urea impurity formation |

Synthetic Route Optimization

Key steps in large-scale synthesis involve minimizing impurities:

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data from patents indicate:

科学的研究の応用

Chiral Drug Development

The chirality of 2-amino-3-phenylpropyl carbamate allows for selective interactions with biological targets. This property is crucial for developing chiral drugs that exhibit enhanced efficacy and reduced side effects. Its stereoselective nature makes it valuable in asymmetric synthesis, which is essential in the pharmaceutical industry for producing enantiomerically pure compounds.

Therapeutic Uses

Research indicates that this compound has potential therapeutic applications in treating various disorders:

| Disorder | Description |

|---|---|

| Narcolepsy | A sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks. |

| Cataplexy | A sudden loss of muscle tone often triggered by strong emotions. |

| Depression | A mood disorder that affects how a person feels, thinks, and handles daily activities. |

| Fibromyalgia | A condition characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory, and mood issues. |

| Attention Deficit/Hyperactivity Disorder (ADHD) | A neurodevelopmental disorder affecting focus and self-control. |

The compound has been shown to improve symptoms associated with these conditions, making it a candidate for further clinical investigation .

Study on Narcolepsy Treatment

A study published in a patent document highlighted the effectiveness of (R)-2-amino-3-phenylpropyl carbamate hydrochloride in treating narcolepsy and related disorders. The study demonstrated that the compound could significantly reduce excessive daytime sleepiness when administered in controlled dosages .

Formulation Development

Another research effort focused on developing immediate-release formulations of this compound to enhance its bioavailability. The formulations were designed to release at least 85% of the active ingredient within 15 minutes of administration, which is critical for managing acute symptoms of disorders like narcolepsy .

作用機序

The exact mechanism of action of 2-amino-3-phenylpropyl carbamate is not fully understood. it is believed to exert its effects primarily through the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing wakefulness and reducing excessive daytime sleepiness. The compound does not significantly bind to serotonin, GABA, adenosine, histamine, orexin, benzodiazepine, or muscarinic and nicotinic receptors .

類似化合物との比較

Phenylalanine: A precursor in the synthesis of 2-amino-3-phenylpropyl carbamate.

Modafinil: Another wakefulness-promoting agent used to treat narcolepsy.

Methylphenidate: A stimulant used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Comparison:

Phenylalanine: Unlike this compound, phenylalanine is a naturally occurring amino acid and does not have wakefulness-promoting properties.

Modafinil: Both compounds promote wakefulness, but modafinil has a different mechanism of action, primarily affecting the orexin system.

Methylphenidate: While both compounds increase dopamine levels, methylphenidate is more commonly used for ADHD and has a broader spectrum of stimulant effects.

This compound stands out due to its specific action on dopamine and norepinephrine reuptake inhibition, making it particularly effective for treating excessive daytime sleepiness without the broader stimulant effects seen in other compounds .

生物活性

2-Amino-3-phenylpropyl carbamate, also known as solriamfetol, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N1O2, with a molecular weight of approximately 195.25 g/mol. The compound features an amino group, a phenyl group, and a carbamate functional group, which contribute to its unique chemical properties and biological interactions.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably cholinesterases. By inhibiting these enzymes, the compound increases acetylcholine levels in the nervous system, which can enhance synaptic transmission and has implications for treating neurological disorders.

Cellular Effects

The compound influences several cellular processes:

- Neurotransmission : Modulates neurotransmitter receptor activity, affecting neuronal communication.

- Neuroprotection : Exhibits protective effects on neurons under stress conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : Inhibition of cholinesterase leads to increased acetylcholine levels, enhancing cholinergic signaling.

- Enzyme Activity Modulation : Interacts with metabolic enzymes like phenylalanine hydroxylase, influencing amino acid metabolism.

- Receptor Binding : The compound binds to specific receptors, altering their activity and affecting downstream signaling pathways.

Therapeutic Applications

Research indicates potential therapeutic uses for this compound in various conditions:

- Narcolepsy and Obstructive Sleep Apnea (OSA) : Approved for use in improving wakefulness in patients with excessive daytime sleepiness associated with these conditions .

- Attention Deficit Hyperactivity Disorder (ADHD) : Case studies suggest efficacy in managing symptoms of ADHD .

- Cognitive Enhancement : Low doses have been associated with improved cognitive function in animal models.

Case Studies and Clinical Trials

A series of clinical trials have evaluated the safety and efficacy of solriamfetol:

- Trial Overview : Five clinical trials involving 622 patients demonstrated significant improvements in wakefulness compared to placebo .

- Safety Profile : The compound was generally well-tolerated with manageable side effects, primarily related to its stimulant properties.

Data Summary

| Biological Activity | Mechanism | Therapeutic Use |

|---|---|---|

| Cholinesterase Inhibition | Increases acetylcholine levels | Narcolepsy, OSA |

| Enzyme Interaction | Affects amino acid metabolism | ADHD |

| Neurotransmitter Modulation | Enhances synaptic transmission | Cognitive enhancement |

特性

IUPAC Name |

(2-amino-3-phenylpropyl) carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRAOBQFUDCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。